molecular formula C14H7Cl2NO B12920567 9-Chloroacridine-4-carbonyl chloride CAS No. 89459-22-3

9-Chloroacridine-4-carbonyl chloride

Cat. No.: B12920567
CAS No.: 89459-22-3
M. Wt: 276.1 g/mol
InChI Key: IGUDMCLDNOIOMU-UHFFFAOYSA-N
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Description

9-Chloroacridine-4-carbonyl chloride is a derivative of acridine, a heterocyclic compound containing nitrogen Acridine derivatives have been extensively studied due to their broad range of biological activities and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-chloroacridine-4-carbonyl chloride typically involves the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl3) . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure consistency and quality of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 9-Chloroacridine-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, phenols

    Catalysts: Triethylamine, ethyl chloroformate

    Solvents: Dichloromethane, acetonitrile

Major Products:

    Amides: Formed by the reaction with amines

    Phenoxy Derivatives: Formed by the reaction with phenols

Mechanism of Action

The primary mechanism of action of 9-chloroacridine-4-carbonyl chloride involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This mechanism is particularly relevant in its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Uniqueness: 9-Chloroacridine-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable derivatives with various nucleophiles makes it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

89459-22-3

Molecular Formula

C14H7Cl2NO

Molecular Weight

276.1 g/mol

IUPAC Name

9-chloroacridine-4-carbonyl chloride

InChI

InChI=1S/C14H7Cl2NO/c15-12-8-4-1-2-7-11(8)17-13-9(12)5-3-6-10(13)14(16)18/h1-7H

InChI Key

IGUDMCLDNOIOMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)Cl)Cl

Origin of Product

United States

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